Cas no 62202-40-8 (Benzenesulfonyl chloride, 3-bromo-4-(trifluoromethyl)-)

Benzenesulfonyl chloride, 3-bromo-4-(trifluoromethyl)-, is a halogenated aromatic sulfonyl chloride derivative with significant utility in organic synthesis. The presence of both bromo and trifluoromethyl substituents enhances its reactivity, making it a valuable intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. The sulfonyl chloride group allows for efficient nucleophilic substitution reactions, enabling the introduction of sulfonamide or sulfonate functionalities. Its electron-withdrawing trifluoromethyl group further stabilizes reactive intermediates, improving selectivity in cross-coupling and other transformations. This compound is particularly advantageous in fine chemical synthesis due to its well-defined reactivity profile and compatibility with a range of reaction conditions. Proper handling is required due to its moisture sensitivity and potential lachrymatory effects.
Benzenesulfonyl chloride, 3-bromo-4-(trifluoromethyl)- structure
62202-40-8 structure
Product Name:Benzenesulfonyl chloride, 3-bromo-4-(trifluoromethyl)-
CAS No:62202-40-8
MF:C7H3BrClF3O2S
MW:323.514729738235
CID:454640
PubChem ID:21495130
Update Time:2025-08-03

Benzenesulfonyl chloride, 3-bromo-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride
    • Benzenesulfonyl chloride, 3-bromo-4-(trifluoromethyl)-
    • SCHEMBL11776434
    • DTXSID10614910
    • 62202-40-8
    • 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
    • F85884
    • Inchi: 1S/C7H3BrClF3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H
    • InChI Key: PUZRXIHUDJSAMD-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(F)(F)F)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 321.86779
  • Monoisotopic Mass: 321.86778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 34.14

Benzenesulfonyl chloride, 3-bromo-4-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Benzenesulfonyl chloride, 3-bromo-4-(trifluoromethyl)-

3-Bromo-4-(Trifluoromethyl)Benzenesulfonyl Chloride (CAS No. 62202-40-8)

3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride, also known by its CAS number 62202-40-8, is a highly reactive and versatile compound widely utilized in organic synthesis. This compound is a derivative of benzenesulfonyl chloride, with specific substituents at the 3-bromo and 4-trifluoromethyl positions. The presence of these substituents imparts unique chemical properties, making it an invaluable reagent in various synthetic transformations.

The structure of 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a bromine atom at the meta position, and a trifluoromethyl group (-CF₃) at the para position. The sulfonyl chloride group is highly electrophilic, enabling it to act as an excellent leaving group in nucleophilic substitution reactions. The trifluoromethyl group introduces electron-withdrawing effects, which enhance the electrophilicity of the sulfonyl chloride moiety, making it more reactive in certain transformations.

Recent studies have highlighted the importance of 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride in the synthesis of bioactive compounds. For instance, researchers have employed this compound as a key intermediate in the preparation of sulfonamide derivatives, which are known for their pharmacological activities. The bromine substituent at the meta position provides an additional site for further functionalization, allowing chemists to introduce diverse substituents and explore novel drug candidates.

In addition to its role in drug discovery, 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride has found applications in materials science. Its high reactivity makes it suitable for generating sulfonated polymers, which are used in various industrial applications, including ion exchange resins and advanced composites. The trifluoromethyl group contributes to the thermal stability and chemical resistance of these materials, making them ideal for harsh environmental conditions.

The synthesis of 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sulfonation of bromotoluene derivatives followed by fluorination to introduce the trifluoromethyl group. The final step involves chlorination to form the sulfonyl chloride moiety. These steps are often optimized using modern catalytic methods and green chemistry principles to minimize environmental impact.

The reactivity and versatility of 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride have also been explored in click chemistry reactions. Its ability to participate in both nucleophilic aromatic substitution and coupling reactions has made it a valuable tool for constructing complex molecular architectures. Recent advancements in catalysis have further enhanced its utility by enabling selective transformations under mild conditions.

In conclusion, 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 62202-40-8) is a pivotal compound in contemporary organic synthesis. Its unique combination of substituents offers unparalleled reactivity and functional diversity, making it indispensable across various fields from pharmaceuticals to materials science. As research continues to uncover new applications and improve synthetic methodologies, this compound will undoubtedly remain at the forefront of chemical innovation.

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